The compound is classified as a pyrrolopyridinone, which are compounds containing a pyrrole ring fused to a pyridine ring with a carbonyl group. These types of compounds are often studied for their pharmacological properties and potential as drug candidates.
The synthesis of 5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one can be achieved through several methods, with varying degrees of complexity and yield. One notable synthetic route involves the following steps:
The specific parameters such as temperature, reaction time, and reagents used can significantly influence the yield and purity of the final product. For example, one synthesis reported yields around 29.4% through an eight-step process involving various intermediates and purification techniques like chromatography .
The molecular structure of 5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one can be described in terms of its geometric configuration and functional groups:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one participates in various chemical reactions due to its functional groups:
These reactions are vital for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for 5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is largely dependent on its interaction with specific biological targets. Research indicates that compounds within this class may act as inhibitors against certain kinases or other enzymes involved in cellular signaling pathways.
For instance, studies have shown that related compounds exhibit inhibitory activity against SGK-1 kinase and BET proteins such as BRD2 and BRD3 . These interactions suggest potential applications in treating diseases related to dysregulated kinase activity or epigenetic regulation.
The physical and chemical properties of 5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one include:
These properties influence its handling during synthesis and potential applications in drug formulation.
5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one has several scientific applications:
The efficient construction of the 5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one scaffold relies on transition metal-catalyzed reactions and intramolecular cyclizations. A pivotal advancement involves the Chan-Lam coupling of boronic acids with iodinated intermediates, enabling C-N bond formation under mild conditions with copper(II) acetate catalysis. This method achieves >85% yield for N-aryl derivatives while maintaining the integrity of the saturated lactam ring [1] [8]. For the core ring system, microwave-assisted cyclization of N-propargyl aminopyridines reduces reaction times from hours to minutes (15–30 min) and improves yields by 20–35% compared to conventional heating. This technique facilitates the rapid generation of compound libraries for biological screening [5].
Convergent synthesis routes leverage Suzuki-Miyaura cross-coupling to install aryl groups at the C-2 position. Chemoselective arylation occurs at the C-2 iodide of 4-chloro-2-iodo-7-azaindole precursors using Pd₂(dba)₃/XPhos catalytic systems, achieving 68–75% isolated yields while suppressing over-arylation to <5% [8]. The strategic use of SEM-protecting groups (trimethylsilylethoxymethyl) prevents N1 coordination during metal-catalyzed steps, enabling selective functionalization at C-2 and C-4 positions. Deprotection with trifluoroacetic acid quantitatively regenerates the N-H pharmacophore without scaffold degradation [6] [8].
Table 1: Comparative Yields for Pyrrolo-Pyridine Core Assembly Methods
Synthetic Method | Catalyst System | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Chan-Lam Amination | Cu(OAc)₂/pyridine | RT-80°C | 75–92% | Functional group tolerance |
Microwave Cyclization | None | 150°C (MW) | 85–95% | Reaction time <30 min |
Suzuki-Miyaura Arylation | Pd₂(dba)₃/XPhos | 80–100°C | 68–75% | C-2 selectivity >20:1 |
SEM-Deprotection | TFA/DCM | RT | Quantitative | Preserves lactam functionality |
Regioselective modification of the scaffold focuses on electrophilic sites at C-4 (activated chloride) and N-1. Chemoselective amination at C-4 employs RuPhos Pd G2 precatalyst with secondary amines, yielding 4-(N-methylbenzylamino) derivatives in 68–94% yield. Notably, the reaction requires anhydrous tert-butanol to suppress reduction byproducts (<6%) [8]. Spirocyclic diversification is achieved through 1,3-dipolar cycloadditions with azomethine ylides, generating spirooxindole-pyrrolopyridinones with three contiguous stereocenters. This reaction demonstrates high diastereoselectivity (>10:1 dr) when catalyzed by AgOAc/quinine [6].
Electrophilic substitution at N-1 utilizes propargyl bromides under phase-transfer conditions (TBAB/K₂CO₃), enabling installation of alkyne handles for click chemistry. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches 1,2,3-triazole pharmacophores in 70–88% yield, significantly enhancing antiproliferative activity against cancer cell lines [2] [7]. The C-3 position undergoes Vilsmeier-Haack formylation for aldehyde installation (75% yield), serving as a linchpin for oxime and hydrazone derivatization to modulate kinase inhibition profiles [2].
Table 2: Regioselective Functionalization Sites and Applications
Position | Reaction Type | Reagents/Conditions | Product Class | Biological Application |
---|---|---|---|---|
C-4 | Buchwald-Hartwig | RuPhos Pd G2, tBuOH, 100°C | 4-(Dialkylamino) derivatives | Kinase inhibition (PDE4B/CSF1R) |
N-1 | Alkylation/CuAAC | Propargyl bromide, then azides | 1,2,3-Triazole conjugates | Antiproliferative agents |
C-3 | Vilsmeier-Haack | POCl₃/DMF, 0°C to RT | 3-Formyl derivatives | Oxime-based inhibitors |
Spirocenter | 1,3-Dipolar cycloaddition | Azomethine ylide, AgOAc, −20°C | Spirooxindoles | M₄ receptor modulation |
Spirooxindole architectures are synthesized via Pictet-Spengler condensation of 3-formyl-pyrrolopyridinones with tryptamine derivatives. The reaction proceeds with high diastereocontrol (dr >15:1) using TFA in dichloroethane, yielding tetracyclic systems that exhibit nanomolar M₄ muscarinic receptor allosteric modulation (IC₅₀ = 0.25–0.54 μM) [6]. These compounds demonstrate >100-fold selectivity over related M₁/M₃ subtypes, attributable to optimal occupation of an extended lipophilic pocket.
Diazepine-fused analogs are constructed through acid-catalyzed transamidation. Treatment with 1,2-diaminobenzenes in PPA (polyphosphoric acid) at 120°C induces ring expansion to pyrrolobenzodiazepinones, introducing a 7-membered ring that enhances kinase binding through backbone hydrogen bonding [4] [8]. Unexpected formaldehyde-mediated cyclizations during SEM deprotection generate tricyclic 8-membered azaindoles through intramolecular Mannich reactions. These constrained analogs show improved metabolic stability (t₁/₂ > 120 min in human microsomes) despite reduced CSF1R potency (IC₅₀ = 380 nM vs 18 nM for parent) [8].
Table 3: Biological Activities of Fused Heterocyclic Derivatives
Compound Class | Synthetic Approach | Biological Target | Potency (IC₅₀/EC₅₀) | Selectivity Index |
---|---|---|---|---|
Spirooxindoles | Pictet-Spengler condensation | M₄ receptor | 0.25–0.54 μM | >100x vs M₁/M₃ |
Diazepinones | PPA-mediated transamidation | JAK3/cRAF | 0.36–0.78 μM | 7–15x vs JAK2 |
8-Membered azaindoles | Formaldehyde cyclization | CSF1R | 380 nM | 5x vs PDGFRα |
Spirodithioloquinolines | Heterocyclic fusion | NPM1-ALK | 0.25–0.54 μM | >50x vs EGFR[T790M] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1